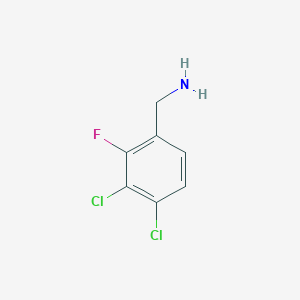![molecular formula C9H9N3O3 B13006641 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13006641.png)
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with an ethyl group at the 1-position and keto groups at the 2, 4, and 7 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. For example, heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base, can lead to the formation of pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
化学反应分析
Types of Reactions
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert keto groups to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, amines, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
科学研究应用
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds to 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity and potential as a cancer therapeutic.
Pyrido[2,3-d]pyrimidin-7-one: Investigated for its kinase inhibitory properties and use in treating inflammatory diseases.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Studied for its ability to inhibit specific enzymes and its potential as an anti-cancer agent.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of multiple keto groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to interact with a variety of molecular targets makes it a versatile compound for scientific research and therapeutic development.
属性
分子式 |
C9H9N3O3 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC 名称 |
1-ethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-7-5(3-4-6(13)10-7)8(14)11-9(12)15/h3-4H,2H2,1H3,(H,10,13)(H,11,14,15) |
InChI 键 |
KUUKIYDDHHRXKL-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=CC(=O)N2)C(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




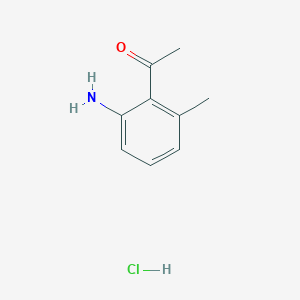
![tert-Butyl((1S,5S)-5-(fluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13006573.png)
![2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B13006589.png)
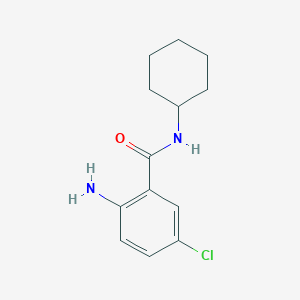
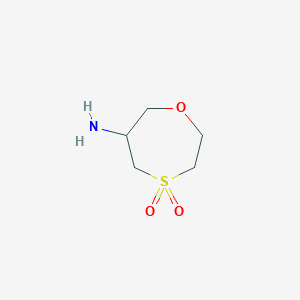


![(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006625.png)
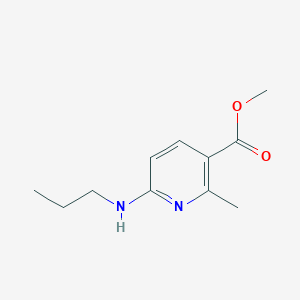
![2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13006635.png)

